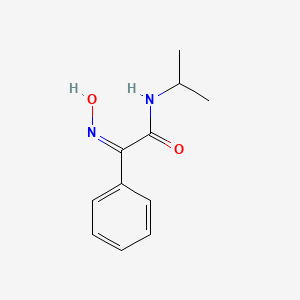
(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide is an organic compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(hydroxyimino)-2-phenylacetamide: Similar structure but lacks the isopropyl group.
(2Z)-2-(hydroxyimino)-2-phenyl-N-methylacetamide: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness
(2Z)-2-(hydroxyimino)-2-phenyl-N-(propan-2-yl)ethanamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-11(14)10(13-15)9-6-4-3-5-7-9/h3-8,15H,1-2H3,(H,12,14)/b13-10- |
InChI Key |
LOFNXXPXVNERGA-RAXLEYEMSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)NC(=O)C(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















